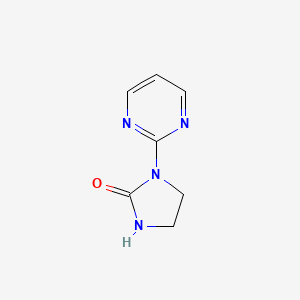
1-(Pyrimidin-2-yl)imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyrimidin-2-yl)imidazolidin-2-one is a heterocyclic compound that features both pyrimidine and imidazolidinone rings. This compound is of significant interest due to its potential applications in pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound allows it to participate in various chemical reactions, making it a versatile building block in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Pyrimidin-2-yl)imidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 1,2-diamines with carbon dioxide in the presence of a base such as tetramethylphenylguanidine and a dehydrative activator like diphenylphosphoryl azide . This reaction typically occurs in solvents like acetonitrile or dichloromethane at temperatures ranging from -40°C to room temperature .
Another method involves the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles .
Industrial Production Methods
Industrial production of this compound often involves scalable and efficient synthetic routes. The use of continuous flow reactors and green chemistry principles, such as the use of carbon dioxide as a carbonyl source, are common practices to enhance sustainability and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Pyrimidin-2-yl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidinones, which can be further functionalized to create complex molecules with potential biological activity .
Wissenschaftliche Forschungsanwendungen
1-(Pyrimidin-2-yl)imidazolidin-2-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(Pyrimidin-2-yl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can interact with receptors and other proteins, modulating their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(Pyrimidin-2-yl)imidazolidin-2-one can be compared with other similar compounds, such as:
Imidazolidin-2-one: Lacks the pyrimidine ring, making it less versatile in certain applications.
Benzimidazolidin-2-one: Contains a benzene ring instead of a pyrimidine ring, leading to different chemical properties and applications.
Pyrimidin-2-yl derivatives: Compounds with only the pyrimidine ring, which may have different reactivity and biological activity compared to the imidazolidinone derivatives.
The uniqueness of this compound lies in its dual-ring structure, which provides a combination of properties from both pyrimidine and imidazolidinone, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
53159-74-3 |
|---|---|
Molekularformel |
C7H8N4O |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
1-pyrimidin-2-ylimidazolidin-2-one |
InChI |
InChI=1S/C7H8N4O/c12-7-10-4-5-11(7)6-8-2-1-3-9-6/h1-3H,4-5H2,(H,10,12) |
InChI-Schlüssel |
JQNKNJCSTPSZRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)N1)C2=NC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid](/img/structure/B14003947.png)
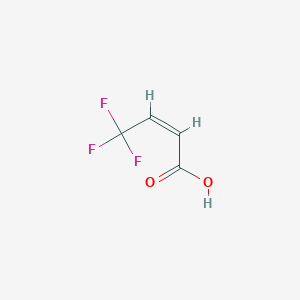
![5-Cyano-2-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzamide](/img/structure/B14003949.png)
![1,1'-[Icosane-1,20-diylbis(oxy)]dicyclohexane](/img/structure/B14003966.png)
![N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide](/img/structure/B14003978.png)
![4-[bis(2-chloroethyl)amino]-N-(2-pyridinyl)benzenesulfonamide](/img/structure/B14003984.png)
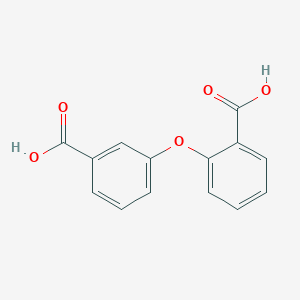
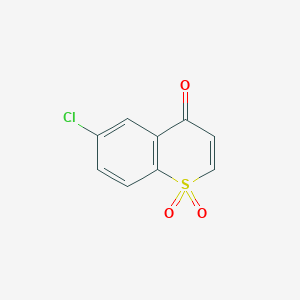



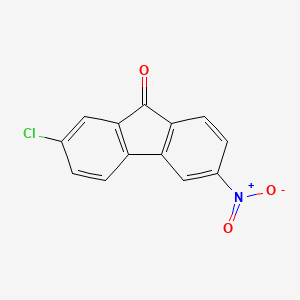

![N-[1-(4-chlorophenyl)-2-methylbutan-2-yl]acetamide](/img/structure/B14004014.png)
